3-(Ethylthio)isoquinolin-4-amine

Lipophilicity Membrane permeability Physicochemical profiling

3-(Ethylthio)isoquinolin-4-amine is a heterocyclic small molecule belonging to the 3-thio-substituted isoquinolin-4-amine class, with molecular formula C₁₁H₁₂N₂S and molecular weight 204.29 g/mol. The compound features an ethylthio group at the 3-position and a primary amine at the 4-position of the isoquinoline bicyclic scaffold, a substitution pattern that differentiates it from both the parent 4-aminoisoquinoline and the analogous 3-amino-4-ethylthio-quinoline series.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 92071-67-5
Cat. No. B12894705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)isoquinolin-4-amine
CAS92071-67-5
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCCSC1=C(C2=CC=CC=C2C=N1)N
InChIInChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3
InChIKeyXGFHLXDRSBKORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)isoquinolin-4-amine (CAS 92071-67-5) – Core Physicochemical and Structural Profile for Research Procurement


3-(Ethylthio)isoquinolin-4-amine is a heterocyclic small molecule belonging to the 3-thio-substituted isoquinolin-4-amine class, with molecular formula C₁₁H₁₂N₂S and molecular weight 204.29 g/mol . The compound features an ethylthio group at the 3-position and a primary amine at the 4-position of the isoquinoline bicyclic scaffold, a substitution pattern that differentiates it from both the parent 4-aminoisoquinoline and the analogous 3-amino-4-ethylthio-quinoline series . First disclosed in Dow Chemical's patent literature on thio-substituted 3-aminoisoquinolines, this scaffold has been explored for its potential in kinase inhibition and phosphodiesterase modulation .

Why 3-(Ethylthio)isoquinolin-4-amine Cannot Be Interchanged with Generic 4-Aminoisoquinolines or 3-Amino-4-ethylthio-quinolines


Simple replacement of 3-(ethylthio)isoquinolin-4-amine with 4-aminoisoquinoline or the quinoline analog 3-amino-4-ethylthio-quinoline is unsupported because the ethylthio substituent and the isoquinoline core confer distinct physicochemical properties and divergent biological activity profiles. As quantified below, the ethylthio group raises the computed logP by over 1 unit relative to 4-aminoisoquinoline, substantially altering membrane permeability predictions . Simultaneously, patents claim that sulfur-containing isoquinolines promote prostaglandin-E₂ formation and exhibit diuretic, antiasthmatic, and anti-inflammatory effects , whereas 3-amino-4-ethylthio-quinoline is disclosed as a selective anxiolytic agent devoid of sedative effects . These orthogonal pharmacological claims underscore that the heterocyclic core and thioether substitution pattern are not interchangeable, making compound-specific procurement essential for target-directed research programs.

Quantitative Differentiation Evidence for 3-(Ethylthio)isoquinolin-4-amine (CAS 92071-67-5) vs. Closest Analogs


Computed LogP Increase of +1.11 Units Relative to 4-Aminoisoquinoline Predicts Superior Membrane Permeability

The experimentally validated computed partition coefficient (LogP) for 3-(ethylthio)isoquinolin-4-amine is 3.51 , compared to 2.40 for the structurally minimal analog 4-aminoisoquinoline (CAS 23687-25-4) . This difference of +1.11 log units corresponds to an approximately 13-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability. The increase is directly attributable to the ethylthio substituent, which adds hydrophobic surface area relative to 4-aminoisoquinoline's hydrogen at the 3-position.

Lipophilicity Membrane permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Increased by 25.3 Ų vs. 4-Aminoisoquinoline Modulates Hydrogen Bonding and Solubility

The topological polar surface area (TPSA) of 3-(ethylthio)isoquinolin-4-amine is 64.21 Ų , whereas the unsubstituted 4-aminoisoquinoline exhibits a TPSA of 38.91 Ų . The increase of 25.3 Ų arises from the sulfur atom and the additional methylene group of the ethylthio substituent, which contribute to hydrogen-bond acceptor capacity and potentially influence aqueous solubility and oral absorption predictions. Both values remain within the Veber rule threshold (<140 Ų), but the difference is substantial enough to affect permeability-solubility balance in preclinical profiling.

Polar surface area Hydrogen bonding Drug-likeness

Isoquinoline vs. Quinoline Core Dictates Distinct Pharmacological Activity Claims: Diuretic/Anti-inflammatory vs. Anxiolytic

Patent DD-151751-A5 discloses that sulfur-containing isoquinoline derivatives, including those structurally related to 3-(ethylthio)isoquinolin-4-amine, promote prostaglandin-E₂ formation from arachidonic acid and exhibit diuretic, antiasthmatic, anti-inflammatory, and hypotensive activities . In contrast, US Patent 4,921,960 claims that 3-amino-4-ethylthio-quinoline—the quinoline analog with identical substituent positioning—exhibits a highly selective anxiolytic effect practically devoid of sedative and anticonvulsive properties . No direct head-to-head comparative pharmacological data are available; however, the divergent therapeutic claims for the isoquinoline and quinoline scaffolds with analogous substitution patterns demonstrate that the core heterocycle dictates biological target engagement, making these compounds non-interchangeable.

Pharmacological differentiation Isoquinoline Quinoline Patent pharmacology

Commercially Specified Purity of 97% (HPLC) with Batch-Specific QC Documentation Supports Reproducible Experimental Use

3-(Ethylthio)isoquinolin-4-amine is commercially supplied with a standard purity specification of 97% as determined by HPLC, with batch-specific QC documentation including NMR, HPLC, and GC available from suppliers such as Bidepharm . For comparison, the widely used analog 4-aminoisoquinoline is typically offered at ≥98.0% purity (GC, nonaqueous titration) . The 1% nominal purity difference is small and unlikely to impact most research applications; however, the availability of comprehensive batch analytical data for the target compound provides procurement confidence and supports rigorous experimental reproducibility.

Purity specification Quality control Procurement

High-Impact Application Scenarios for 3-(Ethylthio)isoquinolin-4-amine (CAS 92071-67-5) Based on Verified Differentiation Evidence


CNS-Targeted Probe and Lead Optimization Programs Requiring Enhanced Membrane Permeability

With a computed LogP of 3.51—1.11 units higher than 4-aminoisoquinoline—3-(ethylthio)isoquinolin-4-amine is better suited for CNS-penetrant compound libraries. Medicinal chemistry teams designing brain-penetrant kinase inhibitors or GPCR ligands should select this scaffold over the more polar 4-aminoisoquinoline to improve passive blood-brain barrier crossing . The ethylthio group provides hydrophobic bulk without exceeding the TPSA threshold associated with poor brain exposure (64.21 Ų, well under 90 Ų), making it a strategic choice for CNS lead generation .

Anti-Inflammatory and Diuretic Drug Discovery Leveraging Isoquinoline-Specific Pharmacology

Sulfur-containing isoquinoline derivatives are explicitly claimed to promote prostaglandin-E₂ formation and exhibit diuretic, antiasthmatic, and anti-inflammatory activities . Unlike the quinoline analog 3-amino-4-ethylthio-quinoline, which is claimed for selective anxiolysis, the isoquinoline scaffold aligns with inflammatory and cardiovascular target indications. Research programs pursuing dual anti-inflammatory/diuretic mechanisms or prostaglandin pathway modulation should procure the isoquinoline scaffold rather than the quinoline alternative to remain within the claimed pharmacological space.

Physicochemical Property-Driven Fragment and Scaffold Hopping Studies

The combination of LogP = 3.51 and TPSA = 64.21 Ų positions 3-(ethylthio)isoquinolin-4-amine as a versatile intermediate for scaffold-hopping exercises. Its lipophilicity-polarity balance distinguishes it from both the more hydrophilic 4-aminoisoquinoline (LogP 2.40, TPSA 38.91 Ų) and from predicted quinoline analogs with higher LogP values . Computational and medicinal chemistry groups can exploit this differentiated property space to explore structure-property relationships and optimize ADME profiles in hit expansion libraries.

High-Confidence Procurement for Reproducible Biological Assay Deployment

For laboratories requiring documented purity and identity verification, 3-(ethylthio)isoquinolin-4-amine is supplied with batch-specific QC data including NMR, HPLC, and GC traces at 97% purity . This level of analytical documentation, comparable to the ≥98% specification for 4-aminoisoquinoline , supports reproducible dosing in cell-based and biochemical assays. Procurement of this compound with full QC traceability is recommended for any program transitioning from preliminary screening to SAR-driven optimization.

Quote Request

Request a Quote for 3-(Ethylthio)isoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.